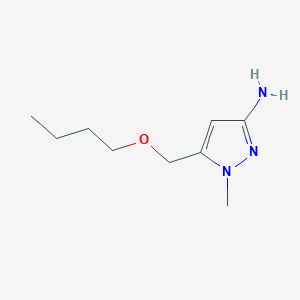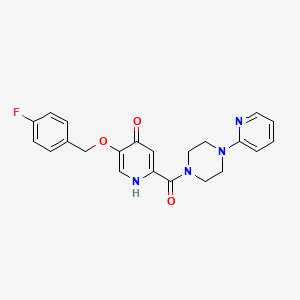![molecular formula C10H20N2O2 B2515260 1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1376302-55-4](/img/structure/B2515260.png)
1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. Piperazine derivatives are known for their central nervous system activity and have been studied for their potential as therapeutic agents in various conditions, including as antagonists for serotonin receptors .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions that may include protection/deprotection strategies, cyclocondensation, and substitution reactions. For instance, a related piperazine derivative was synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttrium oxide catalyst in ethanol . Another synthesis method involved acetylation protection of ferulic acid, followed by reaction with piperazine and deacetylation to obtain the target product . These methods highlight the complexity and the need for careful optimization of reaction conditions in the synthesis of piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of a hydrochloride salt of a piperazine derivative was confirmed using IR, 1H NMR, and MS, ensuring the correct synthesis of the compound . Additionally, crystallographic studies can provide detailed insights into the molecular conformation and intermolecular interactions, as seen in the study of novel oxadiazolyl-piperazine derivatives .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including substitutions and cycloadditions, to introduce different functional groups or to modify the existing structure for enhanced biological activity. The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring, which can affect the electron density and steric hindrance around reactive sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties can be influenced by the nature of the substituents and the overall molecular symmetry. For example, piperazine derivatives with different alkyl chain lengths were studied for their thermochemical properties, revealing that the freezing point temperatures decrease with increasing hydrocarbon chain length . Such properties are important for the formulation and storage of these compounds as drugs.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Biological Activity
One application involves the synthesis of potent PPARpan agonists through an efficient seven-step process, highlighting the role of piperazine derivatives in developing therapeutic agents with potential applications in treating metabolic disorders (Guo et al., 2006).
Enamines in Organic Synthesis
Research by Dean, Varma, and Varma (1983) demonstrates the use of enamines derived from piperazine for synthesizing chromanones, showcasing the versatility of piperazine derivatives in organic synthesis and their potential application in creating various organic compounds with therapeutic properties (Dean et al., 1983).
Antimicrobial and Enzyme Inhibitory Activities
Mermer et al. (2018) explored the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. This study underscores the potential of piperazine derivatives in developing new antimicrobial and enzyme inhibitory agents (Mermer et al., 2018).
HIV-1 Attachment Inhibition
Wang et al. (2009) conducted a study on the modification of piperazine derivatives to inhibit HIV-1 attachment, indicating the critical role of the piperazine scaffold in pharmacophore design for antiviral drugs (Wang et al., 2009).
Mecanismo De Acción
Target of Action
Piperazine derivatives, a class of compounds that “1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one” belongs to, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
The mode of action of piperazine derivatives can vary greatly depending on their specific chemical structure. Some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Piperazine derivatives can interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Piperazine derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Propiedades
IUPAC Name |
1-[4-(1-methoxypropan-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(8-14-3)11-4-6-12(7-5-11)10(2)13/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUFHQBSQSTZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)
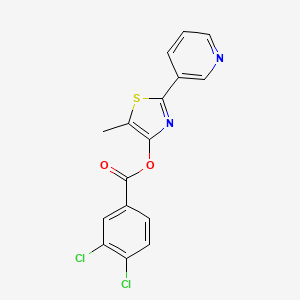
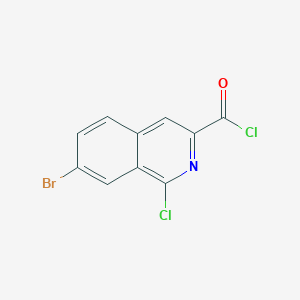

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
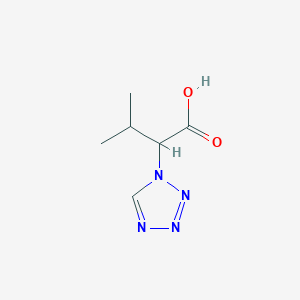
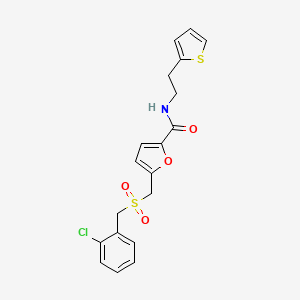
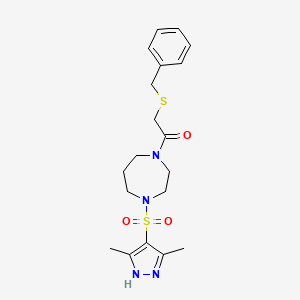
![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)
